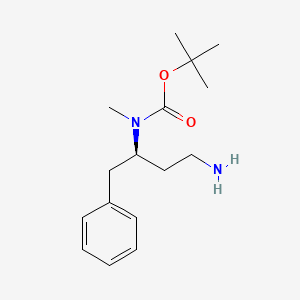
(R)-3-(N-Boc-N-methylamino)-4-phenyl-butanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(N-Boc-N-methylamino)-4-phenyl-butanamine is a chiral amine compound that features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(N-Boc-N-methylamino)-4-phenyl-butanamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-4-phenyl-2-butanone.
Reductive Amination: The chiral precursor undergoes reductive amination with N-Boc-N-methylamine in the presence of a reducing agent like sodium triacetoxyborohydride. This step forms the desired amine with the Boc protecting group.
Purification: The product is purified using standard techniques such as column chromatography to obtain the pure ®-3-(N-Boc-N-methylamino)-4-phenyl-butanamine.
Industrial Production Methods
Industrial production of ®-3-(N-Boc-N-methylamino)-4-phenyl-butanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as crystallization or recrystallization to ensure the desired enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(N-Boc-N-methylamino)-4-phenyl-butanamine can undergo various chemical reactions, including:
Deprotection: Removal of the Boc protecting group using acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Deprotection: Yields the free amine ®-3-(N-methylamino)-4-phenyl-butanamine.
Substitution: Forms various substituted amines depending on the electrophile used.
Oxidation and Reduction: Forms oxidized or reduced derivatives of the original compound.
Applications De Recherche Scientifique
®-3-(N-Boc-N-methylamino)-4-phenyl-butanamine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of potential drug candidates.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Chiral Catalysis: Utilized in the development of chiral catalysts for asymmetric synthesis.
Biological Studies: Investigated for its potential biological activity and interactions with biological targets.
Mécanisme D'action
The mechanism of action of ®-3-(N-Boc-N-methylamino)-4-phenyl-butanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed to reveal the active amine, which can then participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-(N-Boc-N-methylamino)-4-phenyl-butanamine: is similar to other Boc-protected amines such as:
Uniqueness
Structural Features: The presence of a phenyl group and the specific chiral center make ®-3-(N-Boc-N-methylamino)-4-phenyl-butanamine unique compared to other Boc-protected amines.
Applications: Its specific structure allows for unique interactions in medicinal chemistry and organic synthesis, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C16H26N2O2 |
|---|---|
Poids moléculaire |
278.39 g/mol |
Nom IUPAC |
tert-butyl N-[(2R)-4-amino-1-phenylbutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C16H26N2O2/c1-16(2,3)20-15(19)18(4)14(10-11-17)12-13-8-6-5-7-9-13/h5-9,14H,10-12,17H2,1-4H3/t14-/m0/s1 |
Clé InChI |
LBOLLFZVFNAIGT-AWEZNQCLSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N(C)[C@@H](CCN)CC1=CC=CC=C1 |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C(CCN)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



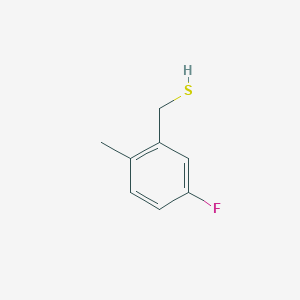

![7-Benzyl-2-(pyridin-3-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13092278.png)
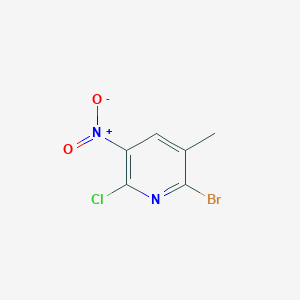

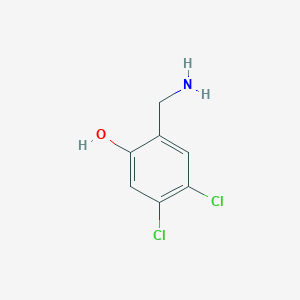
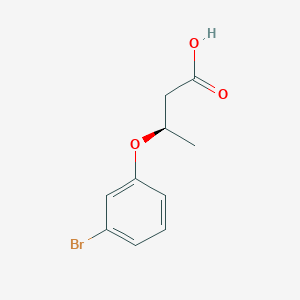
![2H-Cyclohepta[d]pyrimidine](/img/structure/B13092313.png)
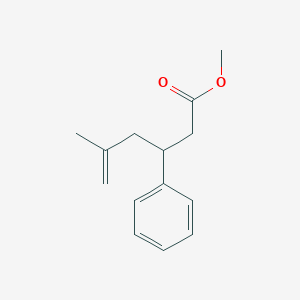


![2H-Pyrrolo[3,4-D][1,2,3]thiadiazole](/img/structure/B13092335.png)

